molecular formula C19H23ClN4O2 B2656251 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797737-88-2

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2656251
CAS RN: 1797737-88-2
M. Wt: 374.87
InChI Key: GECRCWGRBZHNIQ-UHFFFAOYSA-N
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Description

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23ClN4O2 and its molecular weight is 374.87. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Potential

A series of novel compounds, including those related to the 1,2,4-triazole class, have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized through cyclization of substituted thiosemicarbazides showed moderate activity against bacteria such as Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017). Another study focused on antifungal potential, highlighting a novel compound's solubility thermodynamics and its implications for biological interactions, suggesting its use in lipophilic drug delivery systems (Volkova et al., 2020).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic studies on compounds related to 1,2,4-triazole derivatives have been conducted. These studies include X-ray diffraction techniques and characterization by IR, 1H NMR, and 13C NMR, providing insights into the molecular architecture and interactions within these compounds, which are crucial for understanding their biological activity and potential applications (Şahin et al., 2014).

Anticancer and Antituberculosis Activity

Several studies have explored the anticancer and antituberculosis activities of 1,2,4-triazole derivatives. Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrated promising anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications (Bekircan et al., 2015). Another study synthesized a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, showing significant anticancer and antituberculosis effects, highlighting the therapeutic potential of these compounds (Mallikarjuna et al., 2014).

Crystal Structure and Molecular Docking

The crystal structure and molecular docking studies provide a foundation for understanding the interaction mechanisms of 1,2,4-triazole derivatives with biological targets. These studies are essential for the design and optimization of novel compounds with enhanced biological activity. For instance, the crystal structure determination of a novel compound related to anti-HIV drug Nevirapine offers insights into structural characterization and molecular modeling for biological studies (Thimmegowda et al., 2009).

properties

IUPAC Name

5-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-22-19(26)24(15-6-7-15)18(21-22)13-8-10-23(11-9-13)17(25)12-14-4-2-3-5-16(14)20/h2-5,13,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECRCWGRBZHNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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